

# Technical Support Center: Managing Confounding Factors in Observational Studies of Oliceridine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Oliceridine |           |
| Cat. No.:            | B1139222    | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing confounding factors in observational studies of **oliceridine**.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **oliceridine** that is relevant to observational studies?

A1: **Oliceridine** is a biased agonist at the  $\mu$ -opioid receptor.[1] It preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having a reduced impact on the  $\beta$ -arrestin pathway, which is linked to many opioid-related adverse events like respiratory depression and constipation.[1] This biased agonism is the key feature that researchers often aim to evaluate in real-world settings.

Q2: What are the most common confounding factors to consider in observational studies of **oliceridine**?

A2: Common confounding factors in observational studies of opioids, including **oliceridine**, include:

• Confounding by Indication: Patients receiving **oliceridine** may have a different underlying health status or severity of pain compared to those receiving other opioids, and these factors

### Troubleshooting & Optimization





themselves can be associated with the study outcomes.[2][3]

- Patient Demographics: Age, gender, and body mass index (BMI) can influence both the choice of analgesic and the risk of adverse events.
- Comorbidities: Pre-existing conditions such as renal impairment, sleep apnea, and chronic obstructive pulmonary disease are crucial confounders.
- Concomitant Medications: The use of other medications, particularly other central nervous system depressants, can affect outcomes.
- Surgical Factors: In postoperative settings, the type and duration of surgery are important confounders.

Q3: Why can't I simply compare the rates of adverse events between a group of patients who received **oliceridine** and a group who received a conventional opioid?

A3: A simple comparison is likely to be misleading due to confounding. The two groups of patients may not be comparable at baseline. For instance, clinicians might preferentially prescribe **oliceridine** to patients they perceive to be at higher risk for opioid-related adverse events. If these patients have worse outcomes, it might incorrectly appear that **oliceridine** is less safe, when in fact the difference is due to the baseline patient characteristics. This is a classic example of confounding by indication.

Q4: What are the main statistical methods to control for confounding in observational studies of **oliceridine**?

A4: The two most common and robust methods are:

- Propensity Score Matching (PSM): This method aims to create a balanced comparison between the **oliceridine** and conventional opioid groups by matching patients with a similar likelihood (propensity) of receiving **oliceridine** based on their baseline characteristics.
- Multivariate Regression Analysis: This statistical technique allows you to estimate the effect
  of oliceridine on an outcome while simultaneously adjusting for the influence of multiple
  confounding variables in a mathematical model.[4]



Q5: What is a "biased agonist" and how does it relate to oliceridine?

A5: A biased agonist is a molecule that, upon binding to a receptor, preferentially activates one intracellular signaling pathway over another. **Oliceridine** is a G-protein biased agonist at the  $\mu$ -opioid receptor, meaning it favors the G-protein pathway (associated with pain relief) over the  $\beta$ -arrestin pathway (linked to adverse effects).[1]

### **Data Presentation**

Observational studies that do not control for confounding can produce misleading results. The following tables illustrate the impact of propensity score matching on the comparison of opioid-related adverse drug events (ORADEs) between **oliceridine** and conventional opioids in a retrospective cohort study.

Table 1: Baseline and Procedural Characteristics Before and After Propensity Score Matching

| Characteristic                             | Oliceridine<br>Group<br>(n=3171) -<br>Unmatched | Conventional<br>Opioids Group<br>(n=5037) -<br>Unmatched | Oliceridine<br>Group<br>(n=2803) -<br>Matched | Conventional<br>Opioids Group<br>(n=2803) -<br>Matched |
|--------------------------------------------|-------------------------------------------------|----------------------------------------------------------|-----------------------------------------------|--------------------------------------------------------|
| Age (years),<br>mean ± SD                  | 58.2 ± 12.5                                     | 60.1 ± 11.9                                              | 59.1 ± 12.1                                   | 59.2 ± 12.0                                            |
| Gender<br>(Female), n (%)                  | 1458 (46.0)                                     | 2267 (45.0)                                              | 1289 (46.0)                                   | 1292 (46.1)                                            |
| Body Mass Index<br>( kg/m ²), mean ±<br>SD | 23.5 ± 3.4                                      | 23.7 ± 3.5                                               | 23.6 ± 3.4                                    | 23.6 ± 3.5                                             |
| ASA<br>Classification III-<br>IV, n (%)    | 824 (26.0)                                      | 1461 (29.0)                                              | 757 (27.0)                                    | 760 (27.1)                                             |
| Duration of<br>Surgery (min),<br>mean ± SD | 125.4 ± 45.2                                    | 130.1 ± 48.9                                             | 127.8 ± 46.5                                  | 128.1 ± 47.2                                           |



Data adapted from a retrospective cohort study.[5]

Table 2: Incidence of Opioid-Related Adverse Events Before and After Propensity Score Matching

| Outcome                                                   | Oliceridine<br>Group -<br>Unmatched<br>(%) | Convention<br>al Opioids<br>Group -<br>Unmatched<br>(%) | Oliceridine<br>Group -<br>Matched<br>(%) | Convention<br>al Opioids<br>Group -<br>Matched<br>(%) | Relative<br>Risk (95%<br>CI) -<br>Matched |
|-----------------------------------------------------------|--------------------------------------------|---------------------------------------------------------|------------------------------------------|-------------------------------------------------------|-------------------------------------------|
| Overall<br>ORADEs                                         | 24.5                                       | 28.5                                                    | 24.3                                     | 27.8                                                  | 0.87 (0.80–<br>0.95)                      |
| Postoperative Nausea & Vomiting (PONV)                    | 15.6                                       | 20.1                                                    | 15.5                                     | 19.7                                                  | 0.78 (0.70–<br>0.88)                      |
| Opioid-<br>Induced<br>Respiratory<br>Depression<br>(OIRD) | 3.2                                        | 3.5                                                     | 3.3                                      | 3.4                                                   | 0.97 (0.74–<br>1.27)                      |
| Urinary<br>Retention                                      | 5.7                                        | 4.9                                                     | 5.5                                      | 4.7                                                   | 1.17 (0.94–<br>1.45)                      |

Data adapted from a retrospective cohort study.[6]

# Mandatory Visualization Oliceridine Signaling Pathway





Click to download full resolution via product page

Caption: Oliceridine's biased agonism at the  $\mu$ -opioid receptor.

## **Experimental Workflow for Managing Confounding Factors**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Can oliceridine (TRV130), an ideal novel μ receptor G protein pathway selective (μ-GPS) modulator, provide analgesia without opioid-related adverse reactions? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confounding by indication in epidemiologic studies of commonly used analgesics -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to control confounding effects by statistical analysis PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Opioid-Related Adverse Events of Oliceridine Versus Conventional Opioids in Patient-Controlled Analgesia After Thoracoscopic Lung Resection: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Managing Confounding Factors in Observational Studies of Oliceridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139222#managing-confounding-factors-in-observational-studies-of-oliceridine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com